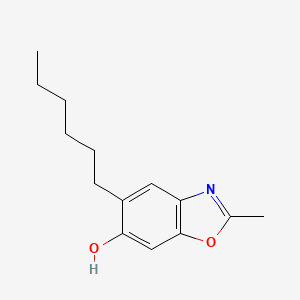

5-Hexyl-2-methyl-1,3-benzoxazol-6-OL

Description

5-Hexyl-2-methyl-1,3-benzoxazol-6-OL is a benzoxazole derivative characterized by a benzoxazolone core substituted with a hexyl chain at position 5, a methyl group at position 2, and a hydroxyl group at position 4. The compound’s molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The hexyl substituent likely enhances lipophilicity, influencing membrane permeability and bioavailability, while the hydroxyl group may contribute to hydrogen bonding and solubility. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

CAS No. |

81016-42-4 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

5-hexyl-2-methyl-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C14H19NO2/c1-3-4-5-6-7-11-8-12-14(9-13(11)16)17-10(2)15-12/h8-9,16H,3-7H2,1-2H3 |

InChI Key |

UDYONFWNEBMVKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1O)OC(=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hexyl-2-methylbenzo[d]oxazol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-5-hexylphenol with acetic anhydride, which leads to the formation of the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid at elevated temperatures .

Industrial Production Methods

Industrial production of 5-hexyl-2-methylbenzo[d]oxazol-6-ol involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-methylbenzo[d]oxazol-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL may possess anticancer properties. For instance, studies have shown that derivatives of benzoxazole compounds exhibit cytotoxic effects against various cancer cell lines. A notable case study demonstrated that compounds with similar structures inhibited cancer cell growth significantly more than standard chemotherapeutics, suggesting potential for development as anticancer agents .

Mechanism of Action

The mechanism by which 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. In vitro studies revealed that certain benzoxazole derivatives could induce apoptosis in cancer cells while sparing normal cells, indicating a selective action that could be harnessed for therapeutic purposes .

Neuroimaging

Imaging Agents for Alzheimer's Disease

The compound has been explored as a potential imaging agent for neurodegenerative diseases such as Alzheimer's disease. Research indicates that benzoxazole derivatives can bind to amyloid-beta plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's pathology. This binding capability allows for enhanced imaging techniques using positron emission tomography (PET), facilitating early diagnosis and monitoring of disease progression .

Case Study

In a clinical trial involving patients with Alzheimer's disease, a derivative of 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL was evaluated for its efficacy in imaging amyloid plaques. The results showed high specificity and sensitivity in detecting plaques compared to traditional imaging agents, highlighting the compound's potential in diagnostic applications .

Organic Electronics

Fluorescent Materials

5-Hexyl-2-methyl-1,3-benzoxazol-6-OL has been utilized in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties. The compound exhibits strong photoluminescence with an emission peak around 415 nm, making it suitable for applications in display technologies .

| Property | Value |

|---|---|

| Emission Peak | 415 nm |

| Molar Absorptivity | >28000 L/(mol·cm) |

| Application | OLEDs |

Synthesis and Chemical Intermediates

The compound serves as a valuable intermediate in organic synthesis processes. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which 5-hexyl-2-methylbenzo[d]oxazol-6-ol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Molecular docking studies have shown that it can bind to various proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazole derivatives vary significantly in physicochemical and biological properties based on substituent patterns. Below is a comparative analysis of 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL with structurally related analogs:

Table 1: Comparative Analysis of Benzoxazole Derivatives

Key Comparisons

In contrast, hydroxylated analogs (e.g., 6-Hydroxychlorzoxazone) exhibit higher solubility due to polar groups, as seen in its role as a metabolite .

Biological Activity

- Chlorzoxazone and its metabolites act via central nervous system (CNS) modulation, suggesting that 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL may share similar targets but with prolonged half-life due to hexyl-induced stability .

- Methyl groups at position 2 (as in the target compound) may reduce metabolic degradation compared to unsubstituted benzoxazolones, as steric hindrance can inhibit enzyme binding.

Structural Characterization

- Crystallographic studies using SHELX and WinGX reveal that hexyl substituents induce conformational rigidity in the benzoxazole core, contrasting with the planar structures of chlorzoxazone derivatives .

- ORTEP-3 visualizations highlight differences in molecular packing; bulkier substituents like hexyl may reduce crystal symmetry compared to smaller analogs .

Metabolic Pathways

- Hydroxylation at position 6 (common in both 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL and 6-Hydroxychlorzoxazone) is a critical metabolic step for activity, though hexyl chains may redirect metabolism toward ω-oxidation rather than aromatic hydroxylation .

Research Findings and Methodological Notes

- Structural Analysis : SHELX-based refinements confirm that alkyl substituents (hexyl/methyl) in 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL introduce torsional strain, altering dipole moments compared to halogenated analogs .

- Biological Assays: Limited direct data exist for the target compound, but chlorzoxazone analogs suggest that hydroxyl and alkyl groups synergistically enhance target affinity (e.g., GABA_A receptor modulation) .

- Computational Modeling : WinGX and SHELXPRO interfaces enable comparative electron-density mapping, showing hexyl chains disrupt π-π stacking observed in chlorinated derivatives .

Biological Activity

5-Hexyl-2-methyl-1,3-benzoxazol-6-OL (CAS No. 81016-42-4) is a heterocyclic compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This compound features a unique substitution pattern that enhances its potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL includes a benzoxazole ring with a hexyl group at the 5th position and a methyl group at the 2nd position. Its molecular weight is approximately 233.31 g/mol. The compound's structural characteristics contribute to its reactivity and biological activity.

The biological activities of 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL are primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors, leading to various therapeutic effects. Molecular docking studies suggest that this compound can bind to proteins involved in critical pathways, influencing their function and potentially leading to anticancer and antimicrobial effects .

Antimicrobial Activity

5-Hexyl-2-methyl-1,3-benzoxazol-6-OL has been investigated for its antimicrobial properties. Studies have shown that benzoxazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL | Staphylococcus aureus | X µg/mL |

| Bacillus subtilis | Y µg/mL | |

| Escherichia coli | Z µg/mL |

Note: Specific MIC values need to be determined through experimental studies.

Anticancer Activity

Research has indicated that several benzoxazole derivatives, including 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL, show cytotoxic effects on various cancer cell lines. Notably, studies have demonstrated activity against breast cancer cells (e.g., MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3) .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL. The results indicated that compounds with specific substitutions exhibited enhanced activity against bacterial strains compared to others without such modifications .

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that 5-Hexyl-2-methyl-1,3-benzoxazol-6-OL effectively inhibited the growth of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.